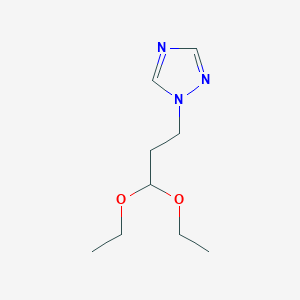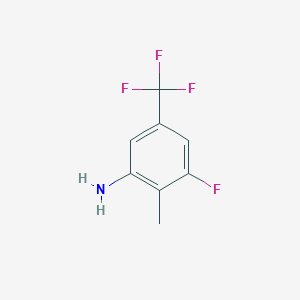
3-氟-2-甲基-5-(三氟甲基)苯胺
描述
“3-Fluoro-2-methyl-5-(trifluoromethyl)aniline” is a chemical compound with the molecular formula C8H7F4N . It has a molecular weight of 193.14 . This compound is used for proteomics research .
Molecular Structure Analysis
The molecular structure of “3-Fluoro-2-methyl-5-(trifluoromethyl)aniline” is represented by the formula C8H7F4N . The InChI code for this compound is 1S/C8H7F4N/c1-4-6(9)2-5(3-7(4)13)8(10,11)12/h2-3H,13H2,1H3 .
Physical and Chemical Properties Analysis
The physical and chemical properties of “3-Fluoro-2-methyl-5-(trifluoromethyl)aniline” include a molecular weight of 193.14 and a molecular formula of C8H7F4N . Other specific physical and chemical properties such as density, boiling point, and melting point are not provided in the search results.
科学研究应用
合成和中间体应用
抗肿瘤剂合成:3-氟-2-甲基-5-(三氟甲基)苯胺可用作合成抗肿瘤剂的中间体。例如,它已用于合成抗肿瘤剂尼洛替尼,从 3,5-二硝基-1-三氟甲基苯开始,并进行一系列反应,包括氟化和取代 (杨仕静,2013)。
复杂金属化合物的开发:该化合物有助于开发具有潜在生物活性的金属配合物。例如,使用 3,5-二叔丁基水杨醛缩胺配体和 F、CF3 取代的苯胺(包括 3-氟-2-甲基-5-(三氟甲基)苯胺)合成的 Cu(II) 和 Pd(II) 配合物显示出显着的抗增殖潜力 (V. Kasumov, O. Şahin, H. G. Aktas, 2016)。
催化和有机合成:它已被用作钌 (II) 催化的苯甲醛直接邻位 C-H 亚胺化的单齿瞬时导向基团。这一应用在有机合成中对于创建喹唑啉和稠合的异吲哚啉酮骨架至关重要 (Yong Wu 等,2021)。
材料科学和光谱学
振动分析研究:该化合物已在材料科学中得到研究,特别是在类似分子的振动分析中,为这些分子的结构和光谱提供了有价值的信息 (B. Revathi 等,2017)。
新型合成子的创建:在化学领域,如 3-氟-2-甲基-5-(三氟甲基)苯胺中所见的阴离子活化的三氟甲基基团,可用作异恶唑和 1,3,5-三嗪的新型合成子。这一应用突出了其在合成多种化学结构中的用途 (L. Strekowski 等,1995)。
生物化学和药物化学
抗菌活性研究:3-氟-2-甲基-5-(三氟甲基)苯胺的席夫碱衍生物显示出有希望的抗菌活性。这表明其在开发新的抗菌剂中的潜力 (B. Mistry 等,2016)。
除草剂活性:该化合物的衍生物已被合成并对各种杂草表现出有效的除草剂活性,突出了其在农业化学中的潜在用途 (Daoxin Wu 等,2011)。
安全和危害
“3-Fluoro-2-methyl-5-(trifluoromethyl)aniline” is harmful by inhalation, in contact with skin, and if swallowed . It causes skin irritation and serious eye irritation . In the event of a fire involving this material, use dry powder or carbon dioxide extinguishers . Protective clothing and self-contained breathing apparatus should be worn .
生化分析
Biochemical Properties
3-Fluoro-2-methyl-5-(trifluoromethyl)aniline plays a significant role in biochemical reactions due to its unique chemical structure. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which can alter the enzyme’s conformation and activity.
Cellular Effects
3-Fluoro-2-methyl-5-(trifluoromethyl)aniline affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling proteins such as kinases and phosphatases, leading to changes in downstream signaling pathways . Additionally, it can affect the expression of genes involved in metabolic processes, thereby altering cellular metabolism and energy production.
Molecular Mechanism
The molecular mechanism of action of 3-Fluoro-2-methyl-5-(trifluoromethyl)aniline involves its binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the specific context. For instance, it has been found to inhibit certain cytochrome P450 enzymes, leading to decreased metabolism of specific substrates . This inhibition is often due to the formation of stable complexes between the compound and the enzyme’s active site, preventing substrate binding and catalysis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Fluoro-2-methyl-5-(trifluoromethyl)aniline can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions, but prolonged exposure to light and air can lead to its degradation . Long-term effects observed in in vitro and in vivo studies include alterations in cellular metabolism and gene expression, which can persist even after the compound is no longer present.
Dosage Effects in Animal Models
The effects of 3-Fluoro-2-methyl-5-(trifluoromethyl)aniline vary with different dosages in animal models. At low doses, it can modulate enzyme activity and cellular processes without causing significant toxicity . At higher doses, it can lead to adverse effects such as hepatotoxicity and nephrotoxicity, likely due to the accumulation of the compound and its metabolites in these organs . Threshold effects have been observed, where a specific dosage range results in maximal biochemical activity without causing toxicity.
Metabolic Pathways
3-Fluoro-2-methyl-5-(trifluoromethyl)aniline is involved in various metabolic pathways, primarily mediated by cytochrome P450 enzymes . These enzymes catalyze the oxidation of the compound, leading to the formation of metabolites that can be further conjugated and excreted. The interaction with these enzymes can also affect the metabolic flux and levels of other metabolites, potentially leading to metabolic imbalances .
Transport and Distribution
Within cells and tissues, 3-Fluoro-2-methyl-5-(trifluoromethyl)aniline is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its uptake into cells and its distribution to various cellular compartments. The compound’s localization and accumulation can influence its biochemical activity and potential toxicity .
Subcellular Localization
The subcellular localization of 3-Fluoro-2-methyl-5-(trifluoromethyl)aniline is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . For example, it may be localized to the endoplasmic reticulum, where it can interact with cytochrome P450 enzymes and other metabolic proteins . This localization is crucial for its activity and function, as it allows the compound to modulate specific biochemical pathways within the cell.
属性
IUPAC Name |
3-fluoro-2-methyl-5-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F4N/c1-4-6(9)2-5(3-7(4)13)8(10,11)12/h2-3H,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYRUHDAZCPLTPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1F)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40674587 | |
| Record name | 3-Fluoro-2-methyl-5-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40674587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1065073-89-3 | |
| Record name | 3-Fluoro-2-methyl-5-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40674587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(4-Chloro-2-pyridinyl)carbonyl]-2-methylalanine](/img/structure/B1440753.png)

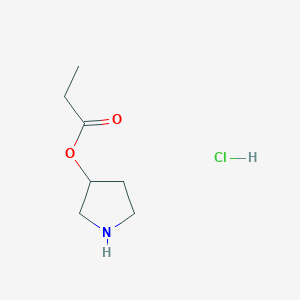
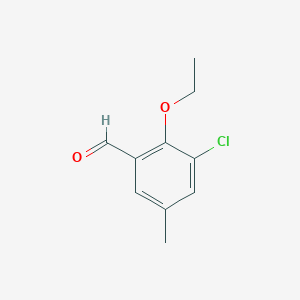
![4-[(Pentyloxy)methyl]piperidine hydrochloride](/img/structure/B1440760.png)

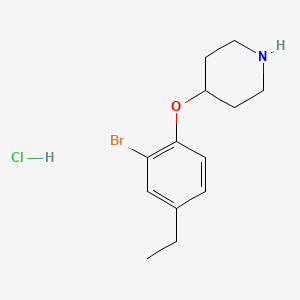
![4-{[2-(Tert-butyl)-4-chlorophenoxy]-methyl}piperidine hydrochloride](/img/structure/B1440764.png)
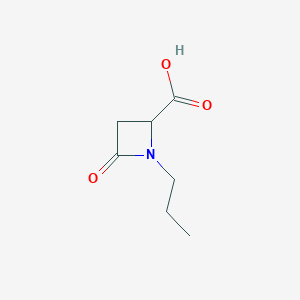
![4-[3-(Tert-butyl)phenoxy]piperidine hydrochloride](/img/structure/B1440768.png)
![3-[(4-Fluorophenyl)methyl]pyrrolidine-2,5-dione](/img/structure/B1440769.png)
![1-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride](/img/structure/B1440773.png)
